molecular formula C12H16O2 B1395396 2-Ethoxy-5-isopropylbenzaldehyde CAS No. 883537-51-7

2-Ethoxy-5-isopropylbenzaldehyde

Cat. No.: B1395396
CAS No.: 883537-51-7
M. Wt: 192.25 g/mol
InChI Key: JRNUZAFECPVETB-UHFFFAOYSA-N
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Description

2-Ethoxy-5-isopropylbenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a derivative of benzaldehyde, characterized by the presence of an ethoxy group at the second position and an isopropyl group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-5-isopropylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 2-ethoxy-5-isopropylbenzene using a Vilsmeier-Haack reaction. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents, followed by hydrolysis to yield the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the formylation process, and purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and isopropyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-Ethoxy-5-isopropylbenzoic acid.

    Reduction: 2-Ethoxy-5-isopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Ethoxy-5-isopropylbenzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific pathways in disease processes.

    Industry: The compound is employed in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-isopropylbenzaldehyde involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the aldehyde group is highly reactive and can form covalent bonds with nucleophiles. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of aldehydes, influencing metabolic pathways.

Comparison with Similar Compounds

2-Ethoxy-5-isopropylbenzaldehyde can be compared with other similar compounds such as:

    2-Methoxy-5-isopropylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.

    2-Ethoxy-5-methylbenzaldehyde: Similar structure but with a methyl group instead of an isopropyl group, affecting its physical and chemical properties.

    2-Ethoxybenzaldehyde: Lacks the isopropyl group, resulting in different chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

2-ethoxy-5-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-14-12-6-5-10(9(2)3)7-11(12)8-13/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNUZAFECPVETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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